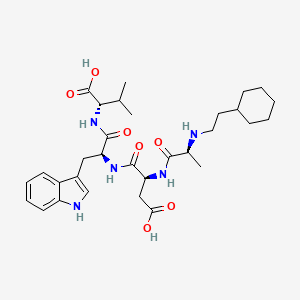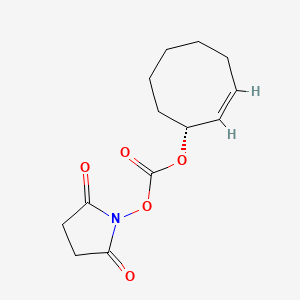
(R,E)-TCO-NHS Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R,E)-trans-Cyclooctene-N-hydroxysuccinimide ester is a chemical compound that is widely used in bioconjugation and click chemistry. It is known for its ability to form stable covalent bonds with amines, making it a valuable tool in the modification of biomolecules. The compound is characterized by its trans-cyclooctene (TCO) moiety, which is highly reactive in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R,E)-trans-Cyclooctene-N-hydroxysuccinimide ester typically involves the following steps:
Formation of trans-Cyclooctene: The trans-cyclooctene moiety is synthesized through a series of reactions starting from cyclooctene. This involves the use of catalysts and specific reaction conditions to ensure the formation of the trans isomer.
Activation with N-hydroxysuccinimide: The trans-cyclooctene is then reacted with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the ester linkage.
Industrial Production Methods
In an industrial setting, the production of (R,E)-trans-Cyclooctene-N-hydroxysuccinimide ester follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(R,E)-trans-Cyclooctene-N-hydroxysuccinimide ester undergoes several types of chemical reactions, including:
Substitution Reactions: The ester group can react with primary amines to form stable amide bonds.
Cycloaddition Reactions: The trans-cyclooctene moiety is highly reactive in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, forming stable triazole linkages.
Common Reagents and Conditions
Primary Amines: Used in substitution reactions to form amide bonds.
Azides: Used in SPAAC reactions to form triazole linkages.
Catalysts: Such as copper(I) catalysts, are often used to facilitate cycloaddition reactions.
Major Products
Amide Bonds: Formed from substitution reactions with primary amines.
Triazole Linkages: Formed from SPAAC reactions with azides.
Scientific Research Applications
(R,E)-trans-Cyclooctene-N-hydroxysuccinimide ester has a wide range of applications in scientific research, including:
Bioconjugation: Used to attach various biomolecules such as proteins, peptides, and antibodies to surfaces or other molecules.
Click Chemistry: Utilized in SPAAC reactions for the rapid and efficient formation of covalent bonds without the need for copper catalysts.
Drug Delivery: Employed in the development of targeted drug delivery systems by conjugating drugs to specific targeting molecules.
Imaging: Used in the labeling of biomolecules for imaging studies in biological systems.
Mechanism of Action
The mechanism of action of (R,E)-trans-Cyclooctene-N-hydroxysuccinimide ester involves the formation of covalent bonds with primary amines through nucleophilic substitution. The trans-cyclooctene moiety undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, forming stable triazole linkages. These reactions are highly specific and efficient, making the compound a valuable tool in bioconjugation and click chemistry.
Comparison with Similar Compounds
Similar Compounds
cis-Cyclooctene-N-hydroxysuccinimide ester: Similar in structure but with a cis configuration, which affects its reactivity in cycloaddition reactions.
N-hydroxysuccinimide ester derivatives: Other derivatives with different alkene or alkyne moieties.
Uniqueness
(R,E)-trans-Cyclooctene-N-hydroxysuccinimide ester is unique due to its high reactivity in SPAAC reactions and its ability to form stable covalent bonds with primary amines. This makes it particularly useful in applications where rapid and efficient bioconjugation is required.
Properties
Molecular Formula |
C13H17NO5 |
|---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
[(1R,2E)-cyclooct-2-en-1-yl] (2,5-dioxopyrrolidin-1-yl) carbonate |
InChI |
InChI=1S/C13H17NO5/c15-11-8-9-12(16)14(11)19-13(17)18-10-6-4-2-1-3-5-7-10/h4,6,10H,1-3,5,7-9H2/b6-4+/t10-/m0/s1 |
InChI Key |
IXECMLNTLPRCJD-RWCYGVJQSA-N |
Isomeric SMILES |
C1CC/C=C/[C@@H](CC1)OC(=O)ON2C(=O)CCC2=O |
Canonical SMILES |
C1CCC=CC(CC1)OC(=O)ON2C(=O)CCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







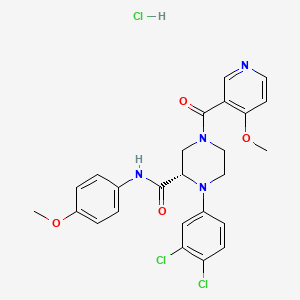

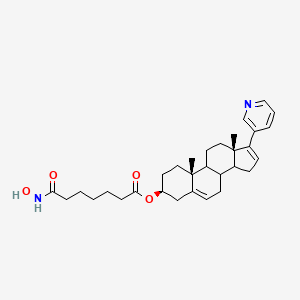
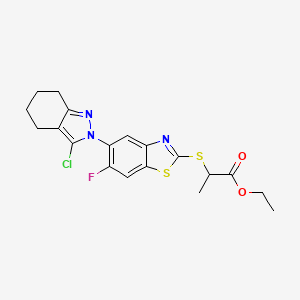
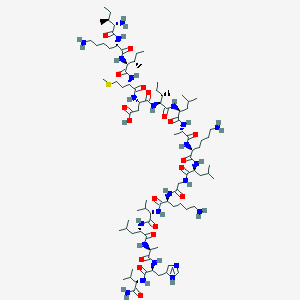
![N-(5-acetamidopentyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide;2-(6,20-diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)benzoic acid;perchlorate](/img/structure/B12386210.png)
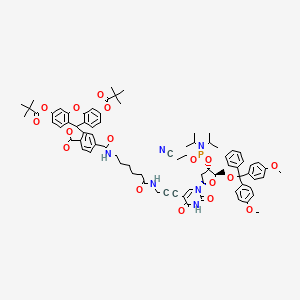
![4-[[4-[(E)-[2-(4-ethoxycarbonylphenyl)imino-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenoxy]methyl]benzoic acid](/img/structure/B12386219.png)
